

Alatrofloxacin chemical structure and properties

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Compound of Interest		
Compound Name:	Alatrofloxacin	
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An In-Depth Technical Guide to **Alatrofloxacin**: Chemical Structure, Properties, and Experimental Analysis

Introduction

Alatrofloxacin is a parenteral fluoroquinolone antibiotic.[1] It is the L-alanyl-L-alanyl prodrug of trovafloxacin, designed to be more soluble for intravenous administration.[2][3] Following administration, alatrofloxacin is rapidly and completely converted in vivo to its active form, trovafloxacin.[2][4] Trovafloxacin exhibits a broad spectrum of activity against a variety of Gram-positive, Gram-negative, and anaerobic bacteria.[3][5] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for alatrofloxacin, tailored for researchers and professionals in drug development. Alatrofloxacin, along with its active metabolite trovafloxacin, was withdrawn from the U.S. market due to concerns of hepatotoxicity.[6][7]

Chemical and Physical Properties

Alatrofloxacin's identity and physicochemical characteristics are summarized in the table below.[6][7][8][9][10][11][12]



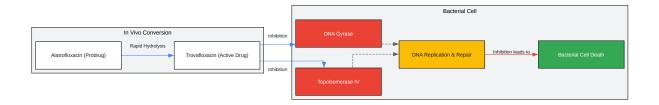
Property	Value
IUPAC Name	7-[(1R,5S,6S)-6-[[(2S)-2-[[(2S)-2- aminopropanoyl]amino]propanoyl]amino]-3- azabicyclo[3.1.0]hexan-3-yl]-1-(2,4- difluorophenyl)-6-fluoro-4-oxo-1,8- naphthyridine-3-carboxylic acid[6][9]
CAS Number	146961-76-4[6][8][9]
Molecular Formula	C26H25F3N6O5[6][8][9][13]
Molecular Weight	558.51 g/mol [6][8][13]
Appearance	Solid powder[8]
Water Solubility	0.0388 mg/mL[10]
pKa (Strongest Acidic)	5.41[10]
pKa (Strongest Basic)	8.09[10]
logP	-0.83[10][14]
Polar Surface Area	157.96 Ų[10][11]

Alatrofloxacin is also available as a mesylate salt (CAS Number: 157605-25-9), which has a molecular formula of C₂₇H₂₉F₃N₆O₈S and a molecular weight of 654.62 g/mol .[2][5][14][15]

Mechanism of Action

The bactericidal effect of **alatrofloxacin** is attributable to its active form, trovafloxacin, which functions by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[4][5] This dual-targeting mechanism contributes to its potent antibacterial activity.[16][17] The process begins with the in vivo conversion of **alatrofloxacin** to trovafloxacin.





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Caption: Mechanism of Alatrofloxacin action.

Pharmacokinetic Properties

Alatrofloxacin is administered intravenously and is rapidly converted to trovafloxacin.[4][18] The pharmacokinetic parameters listed below pertain to the active moiety, trovafloxacin, following the administration of **alatrofloxacin**.

Parameter	Value
Bioavailability	Not applicable (intravenous administration)[6][7]
Protein Binding	76%[6][7]
Metabolism	Rapidly hydrolyzed to trovafloxacin.[6][7] Trovafloxacin is primarily metabolized via conjugation.[4]
Elimination Half-life	9 to 12 hours[6][7][18]
Excretion	Primarily fecal, with a smaller portion via renal excretion.[3][6][7]



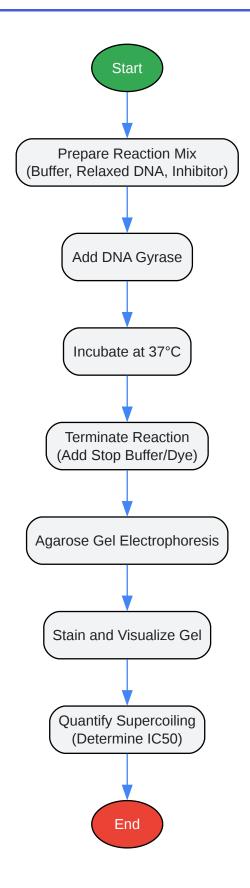
Experimental Protocols DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[19][20]

Methodology:

- Reaction Mixture Preparation: Prepare a reaction mixture containing reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA, and the test compound (alatrofloxacin/trovafloxacin) at various concentrations.
- Enzyme Addition: Initiate the reaction by adding E. coli DNA gyrase to the mixture.
- Incubation: Incubate the reaction at 37°C for 30-60 minutes.[19]
- Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye.
- Gel Electrophoresis: Analyze the DNA topoisomers by loading the samples onto a 1% agarose gel. Run the gel at a low voltage (e.g., 25-90V) for an extended period to separate the supercoiled and relaxed DNA forms.[19]
- Visualization and Analysis: Stain the gel with ethidium bromide, visualize under UV light, and quantify the amount of supercoiled DNA to determine the IC₅₀ value of the inhibitor.





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Caption: DNA Gyrase Inhibition Assay Workflow.



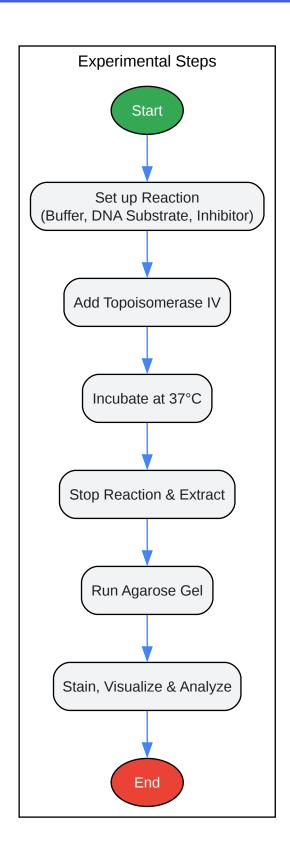
Topoisomerase IV Relaxation/Decatenation Assay

This assay assesses the inhibition of topoisomerase IV's ability to relax supercoiled DNA or decatenate kinetoplast DNA (kDNA).[17][21][22]

Methodology:

- Reaction Setup: In separate tubes, combine the assay buffer (e.g., 40 mM HEPES.KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 1 mM ATP), supercoiled plasmid DNA (for relaxation) or kDNA (for decatenation), and various concentrations of the test compound.[21]
- Enzyme Addition: Add bacterial topoisomerase IV to each tube to start the reaction.
- Incubation: Incubate the mixture at 37°C for 30 minutes.[21]
- Reaction Termination: Stop the reaction by adding a stop solution (e.g., GSTEB glycerol, SDS, Tris-EDTA, bromophenol blue) and chloroform/isoamyl alcohol, followed by centrifugation.[21]
- Gel Electrophoresis: Load the aqueous phase onto a 1% agarose gel.
- Analysis: After electrophoresis, stain the gel with ethidium bromide. Inhibition is determined by the persistence of the supercoiled or catenated DNA substrate.





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Caption: Topoisomerase IV Inhibition Assay Workflow.



Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Methodology:

- Preparation: Aseptically prepare serial twofold dilutions of **alatrofloxacin** in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
- Inoculation: Adjust the turbidity of a bacterial suspension to match a 0.5 McFarland standard, then dilute it to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
- Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
- Incubation: Incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
- Reading: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

In Vivo Pharmacokinetic Study

A general protocol to assess the pharmacokinetics of **alatrofloxacin** in an animal model (e.g., rats).

Methodology:

- Animal Preparation: Acclimate healthy male rats for at least one week. Fast the animals
 overnight before dosing but allow free access to water.
- Dosing: Administer a single intravenous dose of alatrofloxacin via the tail vein.
- Blood Sampling: Collect blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) post-dosing into heparinized tubes.[18][23]



- Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
- Bioanalysis: Quantify the concentrations of alatrofloxacin and its active metabolite, trovafloxacin, in the plasma samples using a validated analytical method such as LC-MS/MS.
- Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax,
 AUC, half-life, clearance, volume of distribution) using non-compartmental analysis software.

Conclusion

Alatrofloxacin is a prodrug antibiotic that, upon conversion to trovafloxacin, effectively targets bacterial DNA gyrase and topoisomerase IV. Its chemical properties are tailored for intravenous delivery. The experimental protocols detailed herein provide standardized methods for evaluating its efficacy and mechanism of action. Despite its potent antibacterial activity, its clinical use was halted due to safety concerns, highlighting the critical importance of comprehensive toxicological evaluation in drug development.

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